molecular formula C7H9N5S B2770252 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine CAS No. 1005607-34-0

5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2770252
CAS No.: 1005607-34-0
M. Wt: 195.24
InChI Key: ASQIYHMJGNNABQ-UHFFFAOYSA-N
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Description

5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both pyrazole and thiadiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound allows it to interact with biological systems in diverse ways, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,5-dimethylpyrazole with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it has been shown to inhibit enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. The compound binds to the active site of these enzymes, preventing their activity and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of pyrazole and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to inhibit specific enzymes and pathways sets it apart from other similar compounds, highlighting its potential in medicinal chemistry.

Properties

IUPAC Name

5-(2,5-dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c1-4-3-5(12(2)11-4)6-9-10-7(8)13-6/h3H,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQIYHMJGNNABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(S2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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